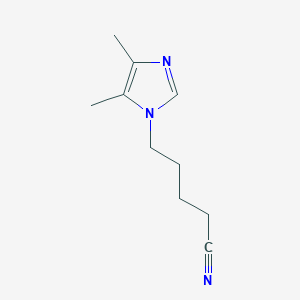

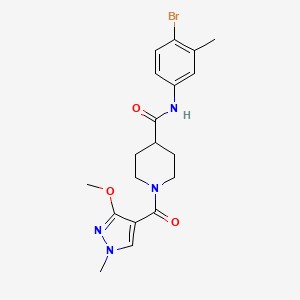

5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

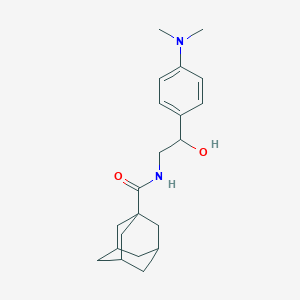

5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile is a chemical compound with the CAS Number: 1251393-72-2 . It has a molecular weight of 177.25 and is typically stored at room temperature . The compound is usually in liquid form .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H15N3/c1-9-10(2)13(8-12-9)7-5-3-4-6-11/h8H,3-5,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Applications De Recherche Scientifique

Inhibitors of Nitric Oxide Synthases

S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and its derivatives, closely related to 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile, have been used in designing potent inhibitors of nitric oxide synthases (NOS). These inhibitors are significant in understanding and potentially regulating NOS activity, which is crucial in various physiological and pathological processes (Ulhaq et al., 1998).

Oxidative Radical Alkylation

A study on oxidative 1,2-alkylarylation of alkenes with α-C(sp(3))-H bonds of acetonitriles, including compounds similar to this compound, demonstrates a method for synthesizing 5-oxo-pentanenitriles. This research provides insights into new approaches for acyclic molecule synthesis through metal-free oxidative alkene 1,2-alkylarylation (Li et al., 2015).

Rare Earth Metal Complexes

Research into homoleptic imidazolin-2-iminato rare earth metal complexes, which relate to the structure of this compound, reveals potential applications in the field of organometallic chemistry. These complexes provide valuable insights into the bonding and reactivity of rare earth elements (Panda et al., 2010).

Catalytic Oxidative Activities

The catalytic oxidative activities of compounds related to this compound have been studied. These findings have implications for developing new catalysts and understanding the mechanisms of catalytic reactions (Kodadi et al., 2008).

Water Oxidation Catalysis

Research on ruthenium complexes with axial imidazole ligands, similar to this compound, highlights their varying activities as water oxidation catalysts. This study contributes to the understanding of water oxidation catalysis and the design of efficient catalysts (Wang et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

5-(4,5-dimethylimidazol-1-yl)pentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-10(2)13(8-12-9)7-5-3-4-6-11/h8H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWOQQSLJWWDML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)CCCCC#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2567308.png)

![methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2567309.png)

![7-methyl-6-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2567311.png)

![5-Methyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2567312.png)

![3-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B2567316.png)

![2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile](/img/structure/B2567321.png)